N-(2,3-dihydro-1H-inden-5-yl)-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide
Description
N-(2,3-dihydro-1H-inden-5-yl)-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines an indene moiety with a pyrrolidine ring, making it an interesting subject for scientific research.
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-12(11-23-2)20-10-15(9-17(20)21)18(22)19-16-7-6-13-4-3-5-14(13)8-16/h6-8,12,15H,3-5,9-11H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDNRIWADFEVOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)N1CC(CC1=O)C(=O)NC2=CC3=C(CCC3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the indene and pyrrolidine rings, followed by their coupling. Common synthetic routes may include:
Formation of Indene Moiety: Starting from a suitable precursor, the indene ring can be synthesized through cyclization reactions.
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized via amination reactions.
Coupling Reactions: The final step involves coupling the indene and pyrrolidine rings under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1H-inden-5-yl)-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy group, using nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1H-inden-5-yl)-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide: can be compared with other compounds featuring indene or pyrrolidine moieties.
Uniqueness
The uniqueness of this compound lies in its combined structure, which may confer specific properties and activities not found in simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
